molecular formula C6H4(COOCH3)2<br>C10H10O4<br>C10H10O4 B492978 Dimethyl terephthalate CAS No. 120-61-6

Dimethyl terephthalate

Cat. No. B492978
M. Wt: 194.18g/mol
InChI Key: WOZVHXUHUFLZGK-UHFFFAOYSA-N
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Patent
US04129594

Procedure details

Following the general procedure of Example 9, a slurry of 8.28 parts terephthalic acid in 80 parts dry dichloromethane was added to a stirred mixture of 8.72 parts pyridine and 10.84 parts phosgene in 210 parts dry dichloromethane at 24° to 30° C. The ratio of equivalents of pyridine base/COOH acid groups was 1.10. After carrying out the reaction and esterifying the resulting diacid chloride by the procedure described in Example 1, there was obtained a 100% yield of dimethyl terephthalate, corresponding to a 100% yield of terephthaloyl chloride, formed initially in the reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:12])(=[O:11])[C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.Cl[CH2:14]Cl.[C:16](Cl)(Cl)=[O:17]>N1C=CC=CC=1>[C:6]([O:17][CH3:16])(=[O:8])[C:5]1[CH:4]=[CH:3][C:2]([C:1]([O:12][CH3:14])=[O:11])=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)O)C=C1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
diacid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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